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Compound of Interest

Compound Name: m-PEG3-aldehyde

Cat. No.: B1677515 Get Quote

An In-depth Technical Guide to m-PEG3-aldehyde

Introduction
m-PEG3-aldehyde, with the IUPAC name 3-(2-(2-methoxyethoxy)ethoxy)propanal, is a

monofunctional polyethylene glycol (PEG) derivative that serves as a versatile tool in the fields

of bioconjugation, drug delivery, and proteomics.[1][2] It features a short, hydrophilic three-unit

PEG spacer and a terminal aldehyde group.[1] The PEG spacer enhances the aqueous

solubility and biocompatibility of molecules to which it is attached, while the aldehyde group

provides a reactive handle for covalent modification of biomolecules.[1][3][4]

This guide provides a comprehensive overview of the chemical properties, reactivity, and

common applications of m-PEG3-aldehyde, with a focus on experimental protocols and its role

in advanced drug development strategies like Proteolysis Targeting Chimeras (PROTACs).[3]

[4][5][6]

Chemical and Physical Properties
The fundamental properties of m-PEG3-aldehyde are summarized below. This data is critical

for calculating molar quantities, assessing solubility, and ensuring proper handling and storage.
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Property Value Reference(s)

CAS Number 356066-46-1 [1][7][8]

Molecular Formula C₈H₁₆O₄ [1][7][8]

Molecular Weight 176.21 g/mol [1][7][8]

Appearance Colorless to light yellow liquid [3][9]

Purity Typically ≥95% [1][2][7]

Density ~0.995 g/cm³ [3]

Solubility
Soluble in DMSO, water,

chloroform, DMF
[1][3][10]

Topological Polar Surface Area

(TPSA)
44.76 Å² [7]

logP 0.255 [7]

Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of m-PEG3-aldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.medkoo.com/products/28511
https://www.chemscene.com/product/356066-46-1-cs-0083864.html
https://www.glycomindsynth.com/product_detail/1859/PEG%20Aldehyde
https://www.medkoo.com/products/28511
https://www.chemscene.com/product/356066-46-1-cs-0083864.html
https://www.glycomindsynth.com/product_detail/1859/PEG%20Aldehyde
https://www.medkoo.com/products/28511
https://www.chemscene.com/product/356066-46-1-cs-0083864.html
https://www.glycomindsynth.com/product_detail/1859/PEG%20Aldehyde
https://www.medchemexpress.com/m-peg3-aldehyde.html
https://file.medchemexpress.eu/batch_PDF/HY-124011/m-PEG3-aldehyde-COA-776578-MedChemExpress.pdf
https://www.medkoo.com/products/28511
https://axispharm.com/product/m-peg3-aldehyde/
https://www.chemscene.com/product/356066-46-1-cs-0083864.html
https://www.medchemexpress.com/m-peg3-aldehyde.html
https://www.medkoo.com/products/28511
https://www.medchemexpress.com/m-peg3-aldehyde.html
https://creativepegworks.com/product/aldehyde-peg-aldehyde-mw-3-4k
https://www.chemscene.com/product/356066-46-1-cs-0083864.html
https://www.chemscene.com/product/356066-46-1-cs-0083864.html
https://www.benchchem.com/product/b1677515?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopy Feature
Expected
Chemical Shift
/ Wavenumber

Notes Reference(s)

¹H NMR
Aldehyde Proton

(-CHO)
~9.6 - 9.8 ppm

Appears as a

triplet. This

signal may

disappear or

reduce in D₂O

due to hydration

to a 1,1-diol, with

a new signal

appearing

around 4.9-5.0

ppm.

[11][12]

Methoxy Protons

(-OCH₃)
~3.3 - 3.4 ppm

A sharp singlet

integrating to 3

protons.

[1]

PEG Backbone

Protons (-

OCH₂CH₂O-)

~3.5 - 3.7 ppm

A series of

multiplets

corresponding to

the ethylene

glycol units.

[1]

¹³C NMR
Carbonyl Carbon

(-CHO)
~190 - 205 ppm

The presence of

a signal in this

range is clear

evidence for a

carbonyl group.

[12]

IR
C=O Stretch

(Aldehyde)
~1730 cm⁻¹

A strong,

characteristic

absorption for a

saturated

aldehyde.

[12]

C-H Stretch

(Aldehyde)

~2720 cm⁻¹ and

~2820 cm⁻¹

Two

characteristic

[12]
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weak to medium

bands that are

important for

distinguishing

aldehydes from

ketones.

Reactivity and Applications
The primary utility of m-PEG3-aldehyde stems from the reactivity of its terminal aldehyde

group. Aldehydes are electrophilic and readily react with various nucleophiles, making them

ideal for bioconjugation.[13]

Key Reactions:

Reductive Amination: The aldehyde reacts with primary amines (e.g., the N-terminus of a

protein or lysine side chains) to form an initial, unstable Schiff base (imine).[13][14] This

intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride

(NaBH₃CN), to form a stable secondary amine linkage.[13][15] The pH of the reaction is

critical for selectivity; N-terminal specific PEGylation can often be achieved at a pH of around

5.0-6.0.[16][17]

Hydrazone/Oxime Formation: The aldehyde group reacts specifically and efficiently with

hydrazide and aminooxy groups to form stable hydrazone and oxime linkages, respectively.

[1][2][3][4][18] This reaction is often referred to as a "bioorthogonal" ligation, as it proceeds

under mild physiological conditions without interfering with other biological functional groups.

[19][20]

Primary Applications:

PEGylation: The process of attaching PEG chains to proteins, peptides, or small molecules

to improve their pharmacokinetic properties.[17][21] PEGylation can increase drug solubility,

extend circulation half-life, and reduce immunogenicity.[17][22]

PROTAC Linkers: m-PEG3-aldehyde is used as a building block in the synthesis of

PROTACs.[3][4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein
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to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation

by the proteasome.[3][4][6] The PEG linker component physically separates the two binding

ligands and its properties (length, hydrophilicity) are critical for the PROTAC's efficacy.[3][4]

Biomolecule Labeling and Crosslinking: The specific reactivity of the aldehyde allows for its

use in labeling biomolecules with tags for detection or crosslinking proteins for structural

studies.[1][4][18][23]

Experimental Protocols
The following are general protocols that serve as a starting point. Optimization may be required

based on the specific properties of the molecule to be conjugated.

Protocol 1: Reductive Amination for Conjugation to
Primary Amines
This protocol describes the conjugation of m-PEG3-aldehyde to a protein via its primary amine

groups.

Materials:

Protein or peptide with accessible primary amine(s)

m-PEG3-aldehyde

Reaction Buffer: 100 mM HEPES or Phosphate buffer, pH 7.0-7.5

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

Quenching Solution: 1 M Tris-HCl, pH 8.0

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

Procedure:

Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10

mg/mL.
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PEGylation: Add m-PEG3-aldehyde to the protein solution. A 5- to 20-fold molar excess of

the PEG reagent over the protein is a common starting point.

Schiff Base Formation: Allow the mixture to incubate for 30-60 minutes at room temperature

with gentle stirring to form the imine intermediate.

Reduction: Prepare a fresh stock solution of NaBH₃CN in the Reaction Buffer. Add the

reducing agent to the reaction mixture to a final concentration of ~20 mM (typically a 1.5 to 2-

fold molar excess over the aldehyde).

Reaction: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

The progress can be monitored by SDS-PAGE or Mass Spectrometry.

Quenching: Add the Quenching Solution to consume any unreacted m-PEG3-aldehyde.

Incubate for 30 minutes.

Purification: Purify the PEGylated protein from excess reagents using SEC, dialysis, or

another appropriate chromatographic method.

Preparation

Reaction Purification

Protein in
Reaction Buffer

Mix & Incubate
(Schiff Base Formation)

m-PEG3-aldehyde

Add NaBH₃CN
(Reduction)

Incubate 2-4h
(Stable Conjugate)

Quench Reaction
(Add Tris)

Purify Conjugate
(e.g., SEC)

Click to download full resolution via product page

Fig 1. General workflow for protein conjugation via reductive amination.

Protocol 2: Hydrazone Formation with Hydrazide-
Modified Molecules
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This protocol details the reaction between m-PEG3-aldehyde and a molecule containing a

hydrazide group.

Materials:

Hydrazide-modified molecule (e.g., peptide, small molecule)

m-PEG3-aldehyde

Reaction Buffer: 100 mM Sodium Acetate, pH 4.5-5.5

Purification system (e.g., Reversed-Phase HPLC)

Procedure:

Preparation: Dissolve the hydrazide-modified molecule in the Reaction Buffer.

Reagent Addition: Dissolve m-PEG3-aldehyde in a small amount of buffer or a compatible

organic solvent (like DMSO) and add it to the reaction mixture. A 1.1 to 1.5-fold molar excess

of the aldehyde is typically sufficient.

Reaction: Allow the mixture to react for 2-12 hours at room temperature. The acidic pH

catalyzes the formation of the hydrazone bond. Monitor the reaction by LC-MS.

Purification: The resulting conjugate can be purified directly by RP-HPLC to remove

unreacted starting materials.

Visualization of a Key Application: PROTAC
Mechanism
m-PEG3-aldehyde is a key linker for creating PROTACs. The diagram below illustrates the

general mechanism by which a PROTAC facilitates the degradation of a target protein.
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Fig 2. PROTAC mechanism for targeted protein degradation.

Storage and Stability
Proper storage is crucial to prevent degradation of the reactive aldehyde group.
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Short-term (days to weeks): Store at 0 - 4°C, dry and protected from light.[1]

Long-term (months to years): Store at -20°C under an inert atmosphere (e.g., nitrogen).[1][3]

[7]

In Solution: Stock solutions, particularly in hygroscopic solvents like DMSO, should be stored

at -20°C or -80°C.[3] For long-term storage in solution (-80°C), use within 6 months is

recommended.[3] Avoid repeated freeze-thaw cycles.[3] The product is generally stable for

several weeks during shipping at ambient temperatures.[1]

Conclusion
m-PEG3-aldehyde is a high-value chemical tool for researchers in chemistry, biology, and

pharmacology. Its defined structure, hydrophilic PEG spacer, and versatile aldehyde reactivity

enable a wide range of applications, from fundamental bioconjugation studies to the

development of sophisticated therapeutics like PROTACs. Understanding its chemical

properties, reactivity, and handling requirements is key to its successful implementation in the

laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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